[1-(2-Methoxyethyl)piperidin-4-yl]methanol
CAS No.: 915919-97-0
Cat. No.: VC2798353
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915919-97-0 |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | [1-(2-methoxyethyl)piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 |
| Standard InChI Key | PTNHYVCQMCBKIS-UHFFFAOYSA-N |
| SMILES | COCCN1CCC(CC1)CO |
| Canonical SMILES | COCCN1CCC(CC1)CO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | COCCN1CCC(CC1)CO | |
| InChI | InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 | |
| InChIKey | PTNHYVCQMCBKIS-UHFFFAOYSA-N | |
| CAS Registry | 915919-97-0 |
The piperidine ring adopts a chair conformation, with the 2-methoxyethyl (-CH₂CH₂OCH₃) group attached to the nitrogen atom and the hydroxymethyl (-CH₂OH) group at the 4-position. This substitution pattern enhances its potential for hydrogen bonding and molecular interactions .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary by adduct:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.14887 | 141.3 |
| [M+Na]⁺ | 196.13081 | 150.3 |
| [M+NH₄]⁺ | 191.17541 | 150.1 |
| Data sourced from PubChemLite predictions . |
The compound’s logP (partition coefficient) is estimated at 0.24, indicating moderate lipophilicity . Its polar surface area (PSA) of 29.54 Ų suggests moderate solubility in polar solvents .
Synthesis and Manufacturing
Key Synthetic Routes
Recent Advances and Research Trends (2023–2025)
Structural Modifications
Recent studies focus on substituting the hydroxymethyl group with fluorinated or chiral moieties to enhance blood-brain barrier permeability . For example, 3-chloro-3-methyl derivatives show improved metabolic stability .
Crystallographic Studies
X-ray analyses of related piperidin-4-ones reveal:
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